
Application Notes and Protocols for
Electrophysiology Studies with ALX-1393 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALX-1393 TFA

Cat. No.: B10857742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein

in the regulation of glycinergic neurotransmission. By blocking the reuptake of glycine from the

synaptic cleft into presynaptic neurons, ALX-1393 enhances inhibitory signaling in the spinal

cord and brainstem. This mechanism of action makes ALX-1393 a valuable research tool for

investigating the role of glycinergic signaling in various physiological and pathological

processes, particularly in the context of pain modulation. The trifluoroacetic acid (TFA) salt of

ALX-1393 is often used due to its stability.[1]

These application notes provide an overview of the electrophysiological applications of ALX-
1393 TFA, including its mechanism of action, key quantitative data, and detailed protocols for

its use in common experimental paradigms.

Mechanism of Action
ALX-1393 acts as a selective, competitive inhibitor of the glycine transporter 2 (GlyT2). GlyT2

is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory

neurotransmitter, from the synaptic cleft. Inhibition of GlyT2 by ALX-1393 leads to an increase

in the extracellular concentration of glycine, thereby potentiating the activation of postsynaptic

glycine receptors (GlyRs). This enhanced activation of GlyRs, which are ligand-gated chloride

channels, results in an increased chloride influx, hyperpolarization of the postsynaptic neuron,
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and a reduction in neuronal excitability.[2] Studies have shown that ALX-1393 can induce

glycinergic tonic currents in the spinal ventral horn, contributing to the suppression of

spontaneous action potential activity.[3][4]

Quantitative Data: In Vitro Pharmacology of ALX-
1393
The following tables summarize the inhibitory potency of ALX-1393 on glycine transporters from

various studies. It is important to note that IC50 values can vary depending on the experimental

system and conditions.

Target Test System IC50 Reference

Human GlyT2
HEK293 cells

([3H]glycine uptake)
~12 nM [5]

Human GlyT2
HEK293 cells

([3H]glycine uptake)
100 nM

Human GlyT2 COS7 cells 31 ± 2.7 nM

Human GlyT2

Xenopus laevis

oocytes

(electrophysiology)

~25 nM [5]

Mouse GlyT2
HEK293 cells

([3H]glycine uptake)
~12 nM [5]

Human GlyT1
HEK293 cells

([3H]glycine uptake)
~4 µM [5]

Human GlyT1 COS7 cells low µM range
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Caption: Mechanism of action of ALX-1393 TFA.
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Caption: Workflow for [3H]glycine uptake assay.
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Experimental Protocols
[3H]Glycine Uptake Assay in HEK293 Cells
This assay measures the ability of ALX-1393 to inhibit the uptake of radiolabeled glycine into

cells expressing GlyT2.

Materials:

HEK293 cells stably expressing human GlyT2 (hGlyT2)

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin

Poly-D-lysine coated 24-well plates

Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2

KH2PO4, 10 HEPES, pH 7.4)

[3H]glycine

ALX-1393 TFA stock solution (in DMSO)

0.1 M NaOH for cell lysis

Scintillation cocktail and vials

Scintillation counter

Protocol:

Cell Culture and Plating:

Culture HEK293-hGlyT2 cells in DMEM at 37°C and 5% CO2.

Seed cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach

~90% confluency on the day of the experiment.

Assay Procedure:
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On the day of the assay, wash the cells twice with KRH buffer.

Prepare serial dilutions of ALX-1393 TFA in KRH buffer. Also prepare a vehicle control

(DMSO in KRH buffer).

Pre-incubate the cells with the different concentrations of ALX-1393 or vehicle for 10-20

minutes at room temperature.

Prepare the assay solution by adding [3H]glycine to KRH buffer to a final concentration of

~10-20 nM.

Initiate the uptake by adding the [3H]glycine-containing KRH buffer to each well.

Incubate for 10-15 minutes at room temperature.

Termination and Measurement:

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three

times with ice-cold KRH buffer.

Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Determine the non-specific uptake by including wells with a high concentration of a known

GlyT2 inhibitor or by performing the assay at 4°C.

Subtract the non-specific uptake from all measurements.

Calculate the percentage of inhibition for each concentration of ALX-1393 relative to the

vehicle control.

Plot the percent inhibition against the log concentration of ALX-1393 and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.
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Whole-Cell Patch-Clamp Recordings in Spinal Cord
Slices
This protocol is for recording glycinergic inhibitory postsynaptic currents (IPSCs) from neurons

in acute spinal cord slices to assess the effect of ALX-1393.

Materials:

Sprague-Dawley rats (P14-P21)

Vibrating microtome (vibratome)

Dissection tools

Recording chamber for electrophysiology

Patch-clamp amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for patch pipettes

Micromanipulator

Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing (in mM): 200 sucrose, 2.5 KCl,

1.25 NaH2PO4, 26 NaHCO3, 11 glucose, 0.5 CaCl2, 7 MgCl2, saturated with 95% O2 / 5%

CO2.

Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 glucose, 2

CaCl2, 1 MgCl2, saturated with 95% O2 / 5% CO2.

Intracellular solution for IPSC recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP,

0.3 Na-GTP, 5 QX-314, pH adjusted to 7.3 with CsOH.

ALX-1393 TFA stock solution.

Protocol:

Spinal Cord Slice Preparation:
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Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated sucrose-aCSF.

Mount the spinal cord on the vibratome stage and cut transverse slices (300-400 µm

thick).

Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them

to recover at 32-34°C for at least 1 hour.

Electrophysiological Recording:

Transfer a slice to the recording chamber and continuously perfuse with oxygenated

recording aCSF at room temperature or 32°C.

Visualize neurons in the dorsal horn (e.g., substantia gelatinosa) using a microscope with

DIC optics.

Pull patch pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

Establish a whole-cell patch-clamp configuration on a target neuron.

Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked

IPSCs.

Drug Application and Data Acquisition:

Record a stable baseline of IPSC activity.

Bath-apply ALX-1393 TFA at the desired concentration by adding it to the perfusion aCSF.

Record the changes in the frequency, amplitude, and decay kinetics of the IPSCs.

To investigate tonic currents, block action potentials with tetrodotoxin (TTX, 1 µM) and

observe changes in the holding current after ALX-1393 application.

Data Analysis:
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Analyze the frequency and amplitude of spontaneous IPSCs before and after drug

application.

For evoked IPSCs, analyze the peak amplitude and the decay time constant.

Measure the change in holding current to quantify the induced tonic current.

Use appropriate statistical tests to determine the significance of the observed effects.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis
Oocytes
This technique is used to measure the currents mediated by GlyT2 expressed in Xenopus

oocytes and their inhibition by ALX-1393.

Materials:

Xenopus laevis oocytes (stage V-VI)

cRNA for hGlyT2

Microinjection setup

TEVC amplifier and data acquisition system

Recording chamber

ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

Glycine stock solution

ALX-1393 TFA stock solution

Protocol:

Oocyte Preparation and cRNA Injection:

Harvest oocytes from a female Xenopus laevis.
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Treat the oocytes with collagenase to remove the follicular layer.

Inject each oocyte with ~50 nl of hGlyT2 cRNA (e.g., 0.5 ng/oocyte).

Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C

for 2-5 days to allow for protein expression.

TEVC Recording:

Place an oocyte in the recording chamber and perfuse with ND96 solution.

Impale the oocyte with two microelectrodes (voltage and current electrodes, filled with 3 M

KCl, resistance 0.5-2 MΩ).

Clamp the oocyte at a holding potential of -60 mV.

Glycine-Induced Current Measurement:

Obtain a stable baseline current in ND96 solution.

Apply glycine (e.g., 10-100 µM, near the EC50) to induce an inward current mediated by

GlyT2.

Wash out the glycine to allow the current to return to baseline.

Inhibition by ALX-1393:

Pre-incubate the oocyte with a specific concentration of ALX-1393 TFA in ND96 solution

for several minutes.

Co-apply the same concentration of ALX-1393 with glycine.

Measure the reduction in the glycine-induced current.

Repeat this for a range of ALX-1393 concentrations to generate a dose-response curve.

Data Analysis:
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Measure the peak amplitude of the glycine-induced current in the absence and presence

of different concentrations of ALX-1393.

Calculate the percentage of inhibition for each concentration.

Plot the percent inhibition against the log concentration of ALX-1393 to determine the

IC50.

Conclusion
ALX-1393 TFA is a powerful and selective tool for the study of GlyT2 function and the role of

glycinergic signaling. The protocols outlined above provide a framework for characterizing the

effects of ALX-1393 in various electrophysiological assays. Researchers should optimize these

protocols for their specific experimental conditions and research questions. Careful

experimental design and data analysis will ensure reliable and reproducible results,

contributing to a better understanding of the therapeutic potential of GlyT2 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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